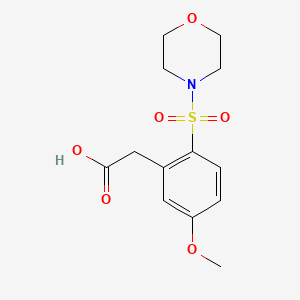![molecular formula C9H6ClF4NO B7469023 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7469023.png)
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide is a chemical compound that has been widely used in scientific research. It is also known as CF3-amide, and its chemical formula is C9H6ClF4NO. This compound is a white crystalline solid that is soluble in organic solvents.
Mécanisme D'action
The mechanism of action of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the inhibition of the activity of certain enzymes such as HDACs and BRDs. This leads to changes in the expression of genes that are regulated by these enzymes. The compound binds to the active site of the enzyme and prevents it from carrying out its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide depend on the specific enzyme that is inhibited. For example, inhibition of HDACs leads to changes in the acetylation status of histones, which can affect gene expression. Inhibition of BRDs can affect the binding of certain proteins to chromatin, which can also affect gene expression. These changes in gene expression can have various physiological effects, depending on the specific genes that are affected.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in lab experiments is its specificity for certain enzymes. This allows researchers to study the function of these enzymes in a more targeted way. However, one limitation is that the compound may have off-target effects on other enzymes or proteins, which can complicate the interpretation of results.
Orientations Futures
There are several future directions for the use of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide in scientific research. One direction is the development of more specific inhibitors for certain enzymes. Another direction is the use of the compound in combination with other inhibitors or drugs to target multiple pathways or processes. Additionally, the compound could be used in studies of disease models to investigate the role of certain enzymes in disease progression.
Méthodes De Synthèse
The synthesis of 2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane. The resulting product is then purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide has been used in scientific research as a tool to study the function of certain proteins and enzymes. It has been used to inhibit the activity of certain enzymes such as histone deacetylases (HDACs) and bromodomain-containing proteins (BRDs). These enzymes play a crucial role in the regulation of gene expression and are involved in various cellular processes such as cell growth, differentiation, and apoptosis.
Propriétés
IUPAC Name |
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF4NO/c10-4-8(16)15-5-1-2-7(11)6(3-5)9(12,13)14/h1-3H,4H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUGHIIAMOGPLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)C(F)(F)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF4NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[4-fluoro-3-(trifluoromethyl)phenyl]acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Oxo-4-(trifluoromethyl)-1,3-thiazol-3-yl]butanoic acid](/img/structure/B7468944.png)
![[2-(Naphthalen-1-ylamino)-2-oxoethyl] 4-bromobenzoate](/img/structure/B7468948.png)

![2-[(2-Chlorobenzoyl)-methylamino]acetic acid](/img/structure/B7468961.png)
![2-[Methyl(pyrazine-2-carbonyl)amino]acetic acid](/img/structure/B7468969.png)


![2-[(3-Fluorobenzoyl)-methylamino]acetic acid](/img/structure/B7468994.png)




![[4-(3-Methoxyphenyl)piperazin-1-yl]-(3-methyl-1-phenylthieno[2,3-c]pyrazol-5-yl)methanone](/img/structure/B7469046.png)
